N-(2-methoxy-4-nitrophenyl)-3,3-dimethylbutanamide
Description
N-(2-methoxy-4-nitrophenyl)-3,3-dimethylbutanamide is a synthetic organic compound characterized by a 3,3-dimethylbutanamide backbone linked to a substituted aromatic ring. The aromatic moiety features a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 4-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)8-12(16)14-10-6-5-9(15(17)18)7-11(10)19-4/h5-7H,8H2,1-4H3,(H,14,16) |
InChI Key |
JTZNUBQYFCQWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-3,3-dimethylbutanamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methoxy-4-nitroaniline+3,3-dimethylbutanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-amino-4-methoxyphenyl)-3,3-dimethylbutanamide.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity to proteins and enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-methoxy-4-nitrophenyl)-3,3-dimethylbutanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations:
- Similarly, dichlorophenyl (in diclocymet) and trifluoromethyl (in compound) groups increase lipophilicity and stability, critical for agrochemical activity .
- Aromatic Diversity: Substitution with heterocycles (e.g., thiazole in ) or biphenyl systems (MMV1557817) expands π-π stacking or hydrogen-bonding interactions, influencing target specificity .
Physicochemical Properties
- LogP and Bioavailability: The target compound’s logP (estimated ~3.6 based on analogs in ) suggests moderate lipophilicity, balancing membrane permeability and solubility. Diclocymet (logP ~3.6) and MMV1557817 (higher due to trifluorophenyl) demonstrate how EWGs and bulky groups affect pharmacokinetics .
- Polar Surface Area (PSA): Compounds with PSA <60 Ų (e.g., : 33.09 Ų) are more likely to exhibit oral bioavailability, a trait shared by many 3,3-dimethylbutanamide derivatives .
Biological Activity
N-(2-methoxy-4-nitrophenyl)-3,3-dimethylbutanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
This compound features a methoxy group and a nitrophenyl moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzymes or modulate receptor activities. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering their activity and influencing various signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that it exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations have shown that it may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations of 50 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections.
-
Cancer Cell Line Analysis :
- In vitro assays conducted on A549 lung cancer cells demonstrated that treatment with the compound led to a 70% reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its anticancer potential.
-
Inflammation Model :
- In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
